N-[(R)-Tetralin-1-yl]acrylamide
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Overview
Description
N-[(R)-Tetralin-1-yl]acrylamide is a chemical compound that belongs to the class of acrylamides, which are derivatives of acrylic acid
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of tetralin with acryloyl chloride in the presence of a base such as triethylamine.
Catalytic Methods: Palladium-catalyzed reactions can be employed to achieve higher yields and selectivity. For instance, photoinduced radical cascade domino Heck coupling of N-aryl acrylamide with vinyl arenes is a method that has been explored.
Industrial Production Methods: Industrial production typically involves large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems are often employed to maintain consistency and quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the acrylamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxo-compounds and carboxylic acids.
Reduction: Reduced acrylamides and alcohols.
Substitution: Amides and esters.
Scientific Research Applications
N-[(R)-Tetralin-1-yl]acrylamide has found applications in various scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Medicine: Potential therapeutic applications are being explored, including its use in drug design and development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(R)-Tetralin-1-yl]acrylamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(R)-Tetralin-1-yl]acrylamide is similar to other acrylamides and tetralin derivatives. its unique structural features, such as the (R)-configuration and the specific substitution pattern, set it apart from other compounds. Similar compounds include:
N-[(S)-Tetralin-1-yl]acrylamide
N-Phenylacrylamide
N-(Cyclohexyl)acrylamide
These compounds share structural similarities but differ in their stereochemistry and substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h2-4,6,8,12H,1,5,7,9H2,(H,14,15)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTWQUHOEMWOBV-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1CCCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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